molecular formula C27H32N6O5 B13400064 (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)-1-((S)-2-amino-3-(4-hydroxyphenyl)Propanoyl)pyrrolidine-2-carboxamide

(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)-1-((S)-2-amino-3-(4-hydroxyphenyl)Propanoyl)pyrrolidine-2-carboxamide

Cat. No.: B13400064
M. Wt: 520.6 g/mol
InChI Key: HWGSOAJXZHSMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-prolyl-tryptophyl-glycinamide is a peptide consisting of the amino acids tyrosine, proline, tryptophan, and glycine, with an amide group at the end. This compound has been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-prolyl-tryptophyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of tyrosyl-prolyl-tryptophyl-glycinamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-prolyl-tryptophyl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Coupling reagents such as DIC and HOBt.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Thiols.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Tyrosyl-prolyl-tryptophyl-glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

The mechanism of action of tyrosyl-prolyl-tryptophyl-glycinamide involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues joined in sequence.

    Histrelin: A gonadotropin-releasing hormone agonist with a similar peptide structure.

Uniqueness

Tyrosyl-prolyl-tryptophyl-glycinamide is unique due to its specific sequence of amino acids and the presence of an amide group at the end. This structure imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSOAJXZHSMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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